molecular formula C22H17NO3S2 B2635439 N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide CAS No. 1797615-49-6

N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2635439
CAS No.: 1797615-49-6
M. Wt: 407.5
InChI Key: DKHUNWFFRQPUMN-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide is a versatile chemical compound with a unique structure that combines a benzoylthiophene moiety with a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide is unique due to its combined structure, which allows it to exhibit properties of both benzothiophene and naphthalene sulfonamide derivatives

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S2/c24-22(17-8-2-1-3-9-17)20-14-13-18(27-20)15-23-28(25,26)21-12-6-10-16-7-4-5-11-19(16)21/h1-14,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHUNWFFRQPUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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